(4-Amino-3-methylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
A structurally similar compound, ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been reported to interact with nitric oxide synthase, inducible and nitric oxide synthase, endothelial . These enzymes play crucial roles in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Biochemical Pathways
Nitric oxide plays a pivotal role in numerous biological processes, including vasodilation, immune response, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylpyridin-2-yl)methanol typically involves the reaction of 4-amino-3-methylpyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
(4-Amino-3-methylpyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the hydroxyl group.
4-Amino-3-methylpyridine: Similar but without the methanol group.
2-Pyridinemethanol: Similar but without the amino and methyl groups.
Uniqueness
(4-Amino-3-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-amino-3-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJVGEGUZOUHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.